molecular formula C9H13N5O3 B3057087 Theophylline, 8-(2-hydroxyethylamino)- CAS No. 7654-01-5

Theophylline, 8-(2-hydroxyethylamino)-

Cat. No.: B3057087
CAS No.: 7654-01-5
M. Wt: 239.23 g/mol
InChI Key: MPFKMHMADVNVJA-UHFFFAOYSA-N
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Description

Theophylline, 8-(2-hydroxyethylamino)-, is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the 8-(2-hydroxyethylamino) group modifies its chemical properties, potentially enhancing its pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-(2-hydroxyethylamino)-, typically involves the introduction of the 2-hydroxyethylamino group to the theophylline molecule. This can be achieved through a nucleophilic substitution reaction where theophylline is reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of Theophylline, 8-(2-hydroxyethylamino)-, follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-(2-hydroxyethylamino)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxides of Theophylline, 8-(2-hydroxyethylamino)-.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Theophylline, 8-(2-hydroxyethylamino)-, has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.

    Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Explored for its bronchodilator effects and potential use in treating respiratory diseases.

    Industry: Utilized in the development of controlled-release formulations for sustained drug delivery.

Mechanism of Action

Theophylline, 8-(2-hydroxyethylamino)-, exerts its effects primarily through inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in relaxation of bronchial smooth muscle and bronchodilation. Additionally, it blocks adenosine receptors, which contributes to its stimulatory effects on the central nervous system and cardiovascular system.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: The parent compound, primarily used as a bronchodilator.

    Caffeine: Another methylxanthine with similar pharmacological effects but more pronounced central nervous system stimulation.

    Theobromine: A methylxanthine found in chocolate, with milder effects compared to theophylline and caffeine.

Uniqueness

Theophylline, 8-(2-hydroxyethylamino)-, is unique due to the presence of the 2-hydroxyethylamino group, which may enhance its pharmacokinetic properties and therapeutic potential. This modification can lead to improved solubility, bioavailability, and a potentially different side effect profile compared to other methylxanthines.

Properties

IUPAC Name

8-(2-hydroxyethylamino)-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O3/c1-13-6-5(7(16)14(2)9(13)17)11-8(12-6)10-3-4-15/h15H,3-4H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFKMHMADVNVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227347
Record name Theophylline, 8-(2-hydroxyethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7654-01-5
Record name Theophylline, 8-(2-hydroxyethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007654015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theophylline, 8-(2-hydroxyethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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